3,3-Difluoro-2-methylbutanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,3-difluoro-2-methylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2O2/c1-3(4(8)9)5(2,6)7/h3H,1-2H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSSYIZYZMXRTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)C(C)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1783699-15-9 | |
| Record name | 3,3-difluoro-2-methylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Transformations and Derivatization of 3,3 Difluoro 2 Methylbutanoic Acid
Synthesis of Esters, Amides, and other Carboxylic Acid Derivatives
Like its non-fluorinated analog, 3,3-difluoro-2-methylbutanoic acid undergoes standard transformations of the carboxyl group to yield a variety of derivatives, including esters, amides, and acid halides. wikipedia.org These reactions typically proceed with the retention of configuration at the C2 chiral center. researchgate.net
The carboxylic acid can be activated to facilitate reactions with nucleophiles. A common strategy involves converting the acid to a more reactive acid chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.netlibretexts.org This intermediate readily reacts with alcohols to form esters and with primary or secondary amines to form the corresponding amides. libretexts.org Direct condensation of the carboxylic acid with an amine to form an amide is also possible but generally requires high temperatures or the use of coupling agents. libretexts.org
The increased electrophilicity of the carbonyl carbon, due to the inductive effect of the adjacent difluoro group, can enhance the rate of these transformations compared to the non-fluorinated parent compound.
Table 1: Common Derivatization Reactions
| Reactant | Reagent(s) | Product | Derivative Class |
|---|---|---|---|
| This compound | SOCl₂ | 3,3-Difluoro-2-methylbutanoyl chloride | Acid Chloride |
| 3,3-Difluoro-2-methylbutanoyl chloride | R-OH (Alcohol) | Alkyl 3,3-difluoro-2-methylbutanoate | Ester |
| 3,3-Difluoro-2-methylbutanoyl chloride | RNH₂ (Primary Amine) | N-alkyl-3,3-difluoro-2-methylbutanamide | Amide |
| 3,3-Difluoro-2-methylbutanoyl chloride | R₂NH (Secondary Amine) | N,N-dialkyl-3,3-difluoro-2-methylbutanamide | Amide |
Reduction Reactions and Preparation of Fluorinated Alcohol Analogues
The carboxylic acid functional group of this compound can be reduced to a primary alcohol, yielding the corresponding fluorinated alcohol analogue, 3,3-difluoro-2-methylbutan-1-ol. This transformation requires the use of strong reducing agents, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective at reducing carboxylic acids.
Potent hydride donors such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup, are commonly employed for this purpose. Another effective reagent is borane (B79455) (BH₃), often used as a complex with THF (BH₃·THF). The reduction of other fluorinated carboxylic acids to their corresponding alcohols has been documented, demonstrating the viability of this synthetic route. fluorine1.ru
Table 2: Reduction of this compound
| Starting Material | Reducing Agent | Product | Product Class |
|---|
The resulting fluorinated alcohol, 3,3-difluoro-2-methylbutan-1-ol, is a valuable synthon for further chemical modifications.
Electrophilic and Nucleophilic Reactivity of the Fluoro-Substituted Moiety
The primary role of the CF₂ group is electronic. As powerful electron-withdrawing groups, the two fluorine atoms exert a strong negative inductive effect (-I) along the carbon chain. researchgate.net This effect has two major consequences:
Increased Acidity: The electron withdrawal stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity (lowering the pKa) of this compound compared to the non-fluorinated 2-methylbutanoic acid.
Enhanced Electrophilicity: The inductive effect makes the carbonyl carbon of the carboxylic acid more electron-deficient and thus more electrophilic. This enhances its reactivity towards nucleophiles, as seen in the formation of esters and amides.
Functionalization of the Alkyl Chain and Stereochemical Retention
Functionalization of the saturated alkyl chain of this compound, particularly at the α-carbon (C2), is a key strategic consideration for building molecular complexity. The molecule possesses a chiral center at this C2 position, meaning that any transformation at or adjacent to this center must account for the stereochemical outcome.
Reactions involving the carboxylic acid group, such as conversion to an acid chloride or amide, generally proceed with retention of the stereochemistry at the C2 position. researchgate.net However, reactions that directly target the α-carbon C-H bond can be more complex. Modern synthetic methods, such as palladium-catalyzed C-H activation, could potentially be employed, although this often requires specific directing groups to achieve regioselectivity. uef.firesearchgate.net
Another potential route for functionalization is through decarboxylation. For instance, decarboxylative halogenation reactions could replace the entire carboxylic acid group with a halogen atom, though this sacrifices the original carboxyl functionality. acs.org
Given the presence of the chiral center at C2, stereochemical integrity is paramount. Enantiomerically pure starting material would be required to produce enantiomerically pure products, and reaction conditions must be chosen carefully to avoid racemization.
Exploration of Isomeric Difluoro-Methylbutanoic Acids and their Interconversion
Several structural isomers of difluoro-methylbutanoic acid exist, with the position of the fluorine atoms and the methyl group defining their unique chemical identity and properties. Besides this compound, other known isomers include 2,2-difluoro-3-methylbutanoic acid sigmaaldrich.combldpharm.com, 4,4-difluoro-3-methylbutanoic acid bldpharm.com, and 3,4-difluoro-2-methylbutanoic acid. nih.gov
The synthesis of these isomers requires distinct strategic approaches. For example, 4,4-difluoro-3-methylbutanoic acid can be prepared by the oxidation of the corresponding aldehyde, 4,4-difluoro-3-methylbutanal. The synthesis of α,α-difluoro acids often involves specialized fluorinating agents or building blocks like ethyl bromodifluoroacetate in a Reformatsky-type reaction. researchgate.net
Direct interconversion between these isomers is synthetically challenging and generally not feasible in a single step. Such a transformation would necessitate complex bond-breaking and bond-forming sequences, potentially involving skeletal rearrangements or multi-step degradation and reconstruction of the carbon framework. Therefore, each isomer is typically prepared via a dedicated synthetic route tailored to its specific structure.
Table 3: Selected Isomers of Difluoro-Methylbutanoic Acid
| IUPAC Name | Molecular Formula | CAS Number |
|---|---|---|
| This compound | C₅H₈F₂O₂ | --- |
| 2,2-Difluoro-3-methylbutanoic acid | C₅H₈F₂O₂ | 1027513-87-6 bldpharm.com |
| 4,4-Difluoro-3-methylbutanoic acid | C₅H₈F₂O₂ | 1785096-82-3 bldpharm.com |
| 3,4-Difluoro-2-methylbutanoic acid | C₅H₈F₂O₂ | 175013348 nih.gov |
Mechanistic Investigations of Reactions Involving 3,3 Difluoro 2 Methylbutanoic Acid and Its Precursors/derivatives
Elucidation of Reaction Mechanisms in C-F Bond Formation
The formation of carbon-fluorine (C-F) bonds is a cornerstone of organofluorine chemistry. The synthesis of compounds like 3,3-difluoro-2-methylbutanoic acid often involves the introduction of fluorine atoms onto a carbon backbone. Mechanistic studies in this area are critical for developing efficient and selective fluorination methods.
One common strategy for forming C-F bonds is through electrophilic fluorination . Reagents like Selectfluor® and N-fluorobenzenesulfonimide (NFSI) are often employed. For instance, the synthesis of this compound could conceptually involve the electrophilic fluorination of a suitable precursor. The mechanism of such reactions often involves the attack of a carbanionic or enolate species on the electrophilic fluorine source.
Another important pathway is nucleophilic fluorination , where a fluoride (B91410) ion source replaces a leaving group on the substrate. numberanalytics.comnih.gov The strength of the C-F bond, however, can make this process challenging. chemguide.co.uk The choice of fluoride source and reaction conditions is critical to overcoming the high activation energy often associated with breaking other bonds to form the C-F bond. nih.gov
Radical fluorination has emerged as a complementary approach, involving the reaction of a carbon-centered radical with a fluorine atom source. wikipedia.org This method can be particularly useful for substrates that are sensitive to traditional nucleophilic or electrophilic conditions. organic-chemistry.org
The table below summarizes key aspects of these C-F bond formation mechanisms.
| Mechanism Type | Key Features | Typical Reagents |
| Electrophilic Fluorination | Attack of a nucleophilic carbon on an electrophilic fluorine source. | Selectfluor®, N-fluorobenzenesulfonimide (NFSI) |
| Nucleophilic Fluorination | Displacement of a leaving group by a fluoride ion. | AgF, KF, TBAF |
| Radical Fluorination | Reaction of a carbon-centered radical with a fluorine atom source. | XeF₂, N-Fluorobis(phenyl)sulfonimide (NFSI) |
Studies on Nucleophilic Substitution and Elimination Pathways at the Difluoro-Center
The difluorinated carbon center in this compound and its derivatives presents a unique environment for nucleophilic substitution and elimination reactions. The presence of two electron-withdrawing fluorine atoms significantly influences the reactivity of the adjacent carbons.
Nucleophilic substitution at a saturated carbon bearing two fluorine atoms is generally difficult due to the strong C-F bonds and the steric hindrance created by the fluorine atoms. chemguide.co.uk However, under specific conditions, such as with highly reactive nucleophiles or through activation of the C-F bond, substitution can occur. wikipedia.org The mechanism of such reactions can proceed through Sₙ1 or Sₙ2 pathways, although the presence of two fluorine atoms can disfavor the formation of a carbocation intermediate required for an Sₙ1 reaction. siue.edu
Elimination reactions are often competing pathways with nucleophilic substitution. siue.edumasterorganicchemistry.com In the case of derivatives of this compound, base-induced elimination can lead to the formation of a fluoroalkene. The regioselectivity of this elimination is governed by Zaitsev's rule, which predicts the formation of the more substituted alkene as the major product. masterorganicchemistry.com However, the presence of fluorine can sometimes lead to the formation of the less substituted (Hofmann) product. masterorganicchemistry.com The mechanism for these eliminations is typically E2, involving a concerted removal of a proton and a leaving group. libretexts.org
Radical Pathways in Fluorination and Defluorination Processes
Radical reactions offer alternative pathways for both the introduction and removal of fluorine atoms in organic molecules. wikipedia.org These processes are often initiated by light (photoredox catalysis) or radical initiators. researchgate.net
Radical fluorination can be a powerful tool for synthesizing fluorinated compounds. wikipedia.org This process typically involves the generation of a carbon-centered radical, which then reacts with a fluorine atom transfer agent. researchgate.net For example, a precursor to this compound could be fluorinated via a radical mechanism. The selectivity of these reactions can be influenced by the stability of the radical intermediate and the nature of the fluorine source. organic-chemistry.orgprinceton.edu
Radical defluorination involves the cleavage of a C-F bond, often facilitated by a radical species. rsc.orgacs.org This process can be useful for the selective removal of fluorine atoms or for the functionalization of fluorinated compounds. The mechanism often involves the formation of a radical anion intermediate, which then expels a fluoride ion. mdpi.com Studies on the defluorination of fluorinated compounds have provided insights into the stability of C-F bonds and the factors that influence their cleavage. bohrium.comtandfonline.comresearchgate.net
Catalytic Cycles and Ligand Effects in Transition Metal-Mediated Transformations
Transition metal catalysis has become an indispensable tool in modern organic synthesis, including the synthesis of fluorinated molecules. nih.gov Palladium, copper, and other transition metals can facilitate C-F bond formation and other transformations involving fluorinated substrates. numberanalytics.com
A general catalytic cycle for a transition metal-catalyzed cross-coupling reaction to form a C-F bond typically involves three key steps: oxidative addition, transmetalation (or ligand exchange), and reductive elimination. scispace.com In the context of synthesizing derivatives of this compound, a palladium catalyst, for example, could be used to couple a suitable precursor with a fluoride source. nih.gov The efficiency and selectivity of these catalytic cycles are highly dependent on the nature of the metal, the ligands, and the reaction conditions. beilstein-journals.org
Ligands play a crucial role in modulating the reactivity and selectivity of the metal catalyst. numberanalytics.com They can influence the electronic and steric environment around the metal center, thereby affecting the rates of the individual steps in the catalytic cycle. rsc.org For instance, bulky, electron-rich phosphine (B1218219) ligands are often used in palladium-catalyzed fluorination reactions to promote the desired reductive elimination step. nih.gov The choice of ligand can be critical for achieving high yields and selectivities in the synthesis of complex fluorinated molecules. nih.gov
The table below highlights the key steps in a generic transition metal-catalyzed C-F bond formation.
| Catalytic Cycle Step | Description |
| Oxidative Addition | The metal center inserts into a carbon-leaving group bond of the substrate, increasing its oxidation state. |
| Transmetalation/Ligand Exchange | A fluoride source transfers a fluoride ligand to the metal center. |
| Reductive Elimination | The C-F bond is formed as the product is released from the metal center, which returns to its initial oxidation state. |
Mechanistic Insights into Stereochemical Control during Synthesis
The synthesis of chiral molecules like this compound, which contains a stereocenter at the C2 position, requires precise control over the stereochemistry of the reaction. Mechanistic studies are essential for understanding how to achieve high levels of enantioselectivity and diastereoselectivity. rsc.org
The stereochemical outcome of a reaction is often determined by the transition state geometry. rsc.org In catalytic asymmetric synthesis, a chiral catalyst or ligand creates a chiral environment that favors the formation of one stereoisomer over the other. nih.gov For the synthesis of α-substituted β,β-difluoroalkanoic acids, the stereochemistry can be influenced by the choice of catalyst, substrate, and reaction conditions. scispace.com
For example, in a Michael addition reaction to form a precursor to this compound, a chiral catalyst could be used to control the facial selectivity of the nucleophilic attack, leading to the desired stereoisomer. Computational studies, such as Density Functional Theory (DFT) calculations, are often used to model the transition states and rationalize the observed stereoselectivity. researchgate.netresearchgate.net Understanding these mechanistic details allows for the rational design of more efficient and selective stereocontrolled syntheses. acs.org
Role of 3,3 Difluoro 2 Methylbutanoic Acid As a Synthetic Intermediate and Building Block
Precursor in the Synthesis of Complex Fluorinated Organic Molecules
The gem-difluoroalkyl motif is a key feature in numerous bioactive molecules, and difluorinated carboxylic acids serve as crucial starting materials for their synthesis. beilstein-journals.org These acids are versatile building blocks whose unique structure, featuring electron-withdrawing fluorine atoms, allows for a variety of chemical transformations to create more complex molecules with potentially enhanced biological activities. The carboxylic acid moiety can undergo typical transformations such as esterification, amidation, reduction to an alcohol, or even decarboxylative reactions to introduce the difluoroalkyl group into new scaffolds. acs.org
One key synthetic strategy is decarboxylative coupling, where the carboxylic acid group is removed to generate a fluoroalkyl radical or nucleophile, which can then be coupled with other molecules. For instance, silver-catalyzed radical decarboxylative fluorination of aliphatic carboxylic acids can produce alkyl fluorides. beilstein-journals.org More advanced methods, such as the transition-metal-free decarboxylative gem-difluoroallylation of primary alkyl acids, have been developed to construct complex molecules, including derivatives of bioactive natural products like dehydroabietic acid. researchgate.net Similarly, photoredox/Lewis acid cooperative catalysis can achieve the dehydrative difluoroalkylation of benzyl (B1604629) alcohols. acs.org These methods highlight the utility of difluorinated acids as synthons for introducing the valuable gem-difluoroethylene moiety into a wide range of organic structures. researchgate.net
Table 1: Selected Transformations of Fluorinated Carboxylic Acids
| Reaction Type | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| Amide Coupling | DAST, Amines, DCM, rt | Fluorinated Amides | acs.org |
| Decarboxylative Fluorination | AgNO₃, Selectfluor, H₂O | Alkyl Fluorides | beilstein-journals.org |
| Decarboxylative gem-Difluoroallylation | Photoredox catalysis | gem-Difluoroalkenes | researchgate.net |
Utilization in the Development of Fluorinated Amino Acid Analogues
Fluorinated amino acids are of great interest to medicinal chemists as they can significantly alter the properties of peptides and proteins, enhancing stability and biological activity. mdpi.com Difluorinated carboxylic acids are key precursors for synthesizing a variety of these non-canonical amino acids. Strategies for synthesizing α-difluoroalkyl-α-amino acids often involve transformations of difluorinated starting materials. mdpi.com
For example, enantiopure (S) or (R)-α-difluoromethylalanine has been synthesized from trifluoromethylated ketoesters, which are condensed with a chiral auxiliary. academie-sciences.fr Another approach is the Strecker synthesis, which has been used to produce enantioenriched N-Fmoc-β,β-difluoroalanine from a chiral difluorinated aldimine. academie-sciences.fr The development of asymmetric synthetic methods is crucial in this field. An enantioselective biomimetic transamination of β-keto carboxylic acid esters provides an efficient route to β-fluoroalkyl-β-amino acids. acs.org The proximity of the fluorine atoms to the amino acid backbone can decrease the nucleophilicity of the amino group and increase the acidity of the carboxyl group, which are important considerations in peptide synthesis. mdpi.com
Integration into Heterocyclic Scaffolds and Ring Systems
Heterocyclic compounds are core scaffolds in a vast number of pharmaceuticals. ijpsr.com The introduction of fluorine-containing substituents, such as the difluoroalkyl group from 3,3-difluoro-2-methylbutanoic acid, into these rings is a common strategy in drug discovery to modulate properties like lipophilicity and metabolic stability. beilstein-journals.org
A direct and efficient method for this integration is the condensation of fluorinated carboxylic acids with appropriate precursors. For instance, an operationally simple, one-step route to 2-fluoroalkylbenzimidazoles and -benzothiazoles involves the condensation of fluorinated carboxylic acids with aromatic diamines or aminothiophenols. researchgate.net This method has a broad scope and has been extended to the synthesis of fluoroalkyl-azabenzimidazoles, -purines, and -imidazolopyrazines. researchgate.net
Another powerful technique is the Minisci reaction, which involves the coupling of a radical precursor with an electron-deficient heterocycle. Studies have shown that gem-difluorinated cycloalkane carboxylic acids can serve as effective radical sources in Minisci reactions under parallel synthesis conditions, allowing for the incorporation of these fluorinated fragments into various heterocyclic cores. nih.gov Furthermore, cycloaddition reactions provide another avenue; fluorinated 1,3-dipoles show high reactivity towards electron-rich dipolarophiles, a strategy used to construct fluoroalkylated sulfur heterocycles. mdpi.comresearchgate.netuzh.ch
Application in the Construction of Chiral Fluorinated Compounds
The development of stereoselective methods for synthesizing chiral fluorinated compounds is a major focus in modern organic chemistry, given their importance in pharmaceuticals and agrochemicals. acs.org Difluorinated carboxylic acids serve as valuable starting points in various asymmetric transformations.
Recent advances include photoelectrocatalytic methods for the direct and enantioselective decarboxylative cross-coupling of α-tri- or difluoromethyl carboxylic acids. rsc.org By integrating a ligand-to-metal charge transfer (LMCT) induced decarboxylation process with nickel catalysis, this strategy enables the efficient synthesis of aliphatic chiral CF₃ and potentially CF₂H-containing compounds. rsc.org Chiral auxiliaries are also widely employed. For example, the chiral auxiliary "Fox" has been used in the diastereoselective α-fluorination of amides using electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI). academie-sciences.fr The resulting α-fluoro amides can then be converted to the corresponding chiral α-fluoro carboxylic acids and β-fluoro alcohols. academie-sciences.fr These strategies, which include asymmetric catalysis and the use of chiral auxiliaries, have proven robust for producing enantiopure α-fluoroalkyl-α-amino acids and other valuable chiral building blocks. mdpi.comacs.org
Table 2: Strategies for Asymmetric Synthesis of Fluorinated Compounds
| Strategy | Key Features | Target Molecules | Reference(s) |
|---|---|---|---|
| Asymmetric Catalysis | Enantioselective reduction, alkylation, or Strecker-type reactions. | α-CF₃-α-amino acids | mdpi.com |
| Chiral Auxiliaries | Use of auxiliaries like (R)-phenylglycinol or "Fox" to direct stereochemistry. | Enantiopure α-difluoromethylalanine, α-fluoro carboxylic acids | academie-sciences.fr |
| Enantioselective Decarboxylative Coupling | Photoelectrocatalysis integrating LMCT and Nickel catalysis. | Aliphatic chiral CF₃/CF₂H compounds | rsc.org |
Strategic Deployment in Parallel Synthesis and Research Library Generation
Combinatorial chemistry and parallel synthesis are powerful tools in drug discovery, enabling the rapid generation and screening of large numbers of compounds to identify new lead molecules. ijpsr.comuomustansiriyah.edu.iq Carboxylic acids are a major category of building blocks for these compound libraries due to the reliability of amide bond formation. enamine.net
Fluorinated carboxylic acids, including this compound, are particularly valuable in this context. Their use in parallel synthesis allows for the creation of libraries of novel fluorinated compounds. A notable example is the use of gem-difluorinated cycloalkane carboxylic acids in parallel Minisci reactions to generate a library of compounds with fluorinated cycloalkyl fragments attached to various heterocyclic cores. nih.gov The one-step condensation reaction used to form 2-fluoroalkylbenzimidazoles is also highlighted as being operationally simple and having potential for application in parallel synthesis. researchgate.net The ability to systematically modify a core structure by introducing diverse fluorinated building blocks allows chemists to efficiently explore structure-activity relationships and optimize drug candidates. uomustansiriyah.edu.iq
Advanced Analytical Methodologies for the Characterization and Quantification of 3,3 Difluoro 2 Methylbutanoic Acid in Research
High-Resolution Chromatographic Techniques
High-resolution chromatographic techniques are essential for the separation and quantification of 3,3-Difluoro-2-methylbutanoic acid from complex matrices. These methods offer high efficiency, sensitivity, and reproducibility.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Due to the inherent polarity and low volatility of carboxylic acids, direct analysis of this compound by gas chromatography is challenging. Therefore, a derivatization step is typically required to convert it into a more volatile and thermally stable compound. nih.gov Esterification is a common derivatization method, for instance, using agents like BF₃/butanol to form butyl esters. nih.gov Trimethylsilylation is another widely used technique, employing reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to create trimethylsilyl (B98337) (TMS) derivatives. nih.gov These derivatization reactions reduce the polarity and increase the volatility of the analyte, making it amenable to GC analysis.
The resulting volatile derivatives are then introduced into the GC-MS system. The gas chromatograph separates the derivative from other components in the mixture based on their boiling points and interactions with the stationary phase of the GC column. Following separation, the mass spectrometer fragments the derivative and detects the resulting ions, providing a unique mass spectrum that allows for definitive identification and quantification. Selected Ion Monitoring (SIM) can be employed to enhance sensitivity and selectivity for trace-level analysis. nih.gov
Table 1: Representative GC-MS Parameters for the Analysis of Derivatized this compound
| Parameter | Setting |
| Derivatization Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with TMCS catalyst |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |
| Injector Temperature | 250 °C |
| Oven Program | Initial 60 °C, ramp to 280 °C at 10 °C/min |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| MS Ion Source Temp | 230 °C |
| MS Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-500 |
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound, offering the advantage of direct analysis without the need for derivatization. The separation is typically achieved on a reversed-phase column, such as a C18 column, using a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with a small percentage of formic acid) and an organic solvent like acetonitrile (B52724) or methanol. The gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure good separation and peak shape. researchgate.net
A variety of detectors can be coupled with HPLC for the detection and quantification of this compound. A UV detector can be used if the compound possesses a chromophore or if a derivatizing agent that imparts UV absorbance is employed. researchgate.net However, for a compound like this compound which lacks a strong chromophore, more universal detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be utilized. For enhanced selectivity and sensitivity, a mass spectrometer (MS) is the detector of choice, leading to the powerful technique of HPLC-MS. wiley-vch.de
Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher backpressures. medrxiv.org This results in significantly improved resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. bldpharm.com For the analysis of this compound, a UPLC system coupled with a mass spectrometer (UPLC-MS) would provide the highest level of performance for both quantification and identification, particularly in complex sample matrices. medrxiv.org The fundamental principles of separation are similar to HPLC, but the enhanced efficiency of UPLC allows for the separation of closely related impurities and a more accurate assessment of the compound's purity.
Table 2: Illustrative UPLC-MS Parameters for this compound Analysis
| Parameter | Setting |
| UPLC Column | Acquity UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| MS Detector | Quadrupole Time-of-Flight (Q-TOF) |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| Scan Range | m/z 50-600 |
Comprehensive Spectroscopic Characterization
Spectroscopic methods are indispensable for the definitive structural elucidation of this compound, providing detailed information about its molecular framework and elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its structure. rsc.org
¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their connectivity. The spectrum would show distinct signals for the methyl and methine protons, with their chemical shifts and splitting patterns being influenced by the adjacent fluorine atoms and the carboxylic acid group.
¹³C NMR spectroscopy reveals the number of unique carbon environments in the molecule. The carbon atoms directly bonded to the fluorine atoms will exhibit characteristic splitting in the ¹³C spectrum due to C-F coupling. The chemical shifts of the carbonyl carbon, the methine carbon, and the methyl carbons provide further confirmation of the structure. docbrown.info
¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. It provides direct information about the chemical environment of the fluorine atoms. For this compound, the ¹⁹F NMR spectrum would show a signal whose chemical shift and coupling to the adjacent protons would confirm the presence of the gem-difluoro group. sigmaaldrich.com
Table 3: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| ¹H | ~1.2 | Doublet | J(H,H) ≈ 7 | -CH₃ |
| ~2.9 | Multiplet | -CH- | ||
| ~6.0 | Triplet of Doublets | J(H,F) ≈ 56, J(H,H) ≈ 4 | -CHF₂ | |
| ~11-12 | Singlet (broad) | -COOH | ||
| ¹³C | ~15 | Singlet | -CH₃ | |
| ~45 | Triplet | J(C,F) ≈ 20 | -CH- | |
| ~115 | Triplet | J(C,F) ≈ 240 | -CF₂- | |
| ~175 | Singlet | -COOH | ||
| ¹⁹F | ~ -110 | Doublet of Quartets | J(F,H) ≈ 56, J(F,H) ≈ 15 | -CF₂- |
Note: Predicted values are illustrative and can vary based on solvent and experimental conditions.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound. rsc.org Unlike low-resolution mass spectrometry which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places). This allows for the calculation of the exact molecular formula of the compound by comparing the experimentally measured mass with the theoretical mass calculated for a given formula. This technique is invaluable for distinguishing between compounds that may have the same nominal mass but different elemental compositions. For this compound (C₅H₈F₂O₂), HRMS would be used to confirm its molecular formula by providing a highly accurate mass measurement of its molecular ion or a protonated/deprotonated adduct. rsc.org
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques utilized for the identification of functional groups within a molecule. For this compound, these spectroscopic methods provide a detailed fingerprint based on the vibrational modes of its constituent bonds.
In IR spectroscopy, the absorption of infrared radiation by the molecule at specific frequencies corresponds to the vibrational energies of its functional groups. The most prominent and characteristic absorption band for a carboxylic acid like this compound is the broad O-H stretch of the carboxyl group, which typically appears in the region of 3300-2500 cm⁻¹. The carbonyl (C=O) stretching vibration presents a strong, sharp peak, generally found between 1760 and 1690 cm⁻¹. The presence of fluorine atoms influences the vibrational frequencies of adjacent bonds. The C-F stretching vibrations are expected to produce strong absorption bands in the 1100-1000 cm⁻¹ region.
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, offers complementary information. While the O-H stretch is typically weak in Raman spectra, the C=O stretch provides a moderately strong band. The C-C backbone and C-F symmetric stretching vibrations are also readily observable, providing further structural confirmation.
Table 1: Expected Vibrational Spectroscopy Data for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | Stretching | 3300-2500 | Weak | Broad, Strong (IR) |
| C-H (Alkyl) | Stretching | 2960-2850 | Strong | Medium-Strong |
| C=O (Carboxyl) | Stretching | 1760-1690 | Moderate | Strong, Sharp (IR) |
| C-O (Carboxyl) | Stretching | 1320-1210 | Moderate | Strong |
| C-F | Stretching | 1100-1000 | Strong | Strong |
Chiral Analytical Methods for Enantiomeric Purity Assessment
The presence of a chiral center at the second carbon atom (C2) in this compound means that it can exist as two non-superimposable mirror images, or enantiomers. Distinguishing and quantifying these enantiomers is critical, as they may exhibit different biological activities. Chiral analytical methods are therefore essential for assessing the enantiomeric purity of this compound.
Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for enantiomeric separation. This method employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Common CSPs for separating chiral acids include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins. The mobile phase composition, flow rate, and column temperature are optimized to achieve baseline separation of the enantiomeric peaks.
Gas Chromatography (GC) with a chiral stationary phase can also be used, often after derivatization of the carboxylic acid to a more volatile ester form. This approach can offer high resolution and sensitivity.
Capillary Electrophoresis (CE) with a chiral selector added to the background electrolyte is another powerful technique for enantiomeric resolution. Cyclodextrins are frequently used as chiral selectors in CE for the separation of chiral carboxylic acids.
Hyphenated Techniques for Integrated Analysis
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide comprehensive analytical data, enabling both separation and identification of components in a mixture.
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile compounds. For this compound, which may require derivatization to increase its volatility (e.g., esterification), GC-MS allows for its separation from other components in a sample mixture followed by its identification based on its mass spectrum. The mass spectrum is generated by the fragmentation of the molecule upon electron impact, producing a unique pattern of fragment ions that serves as a molecular fingerprint.
Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of less volatile and thermally labile compounds like carboxylic acids, often without the need for derivatization. Coupling HPLC, especially with a chiral column, to a mass spectrometer (LC-MS) allows for the simultaneous determination of the retention time and the mass-to-charge ratio of the eluting enantiomers. This provides a high degree of certainty in both the identification and the enantiomeric quantification of this compound. Electrospray ionization (ESI) is a common ionization technique used in LC-MS for carboxylic acids, typically producing a prominent [M-H]⁻ ion in negative ion mode.
Computational Chemistry and Theoretical Investigations of 3,3 Difluoro 2 Methylbutanoic Acid
Molecular Modeling and Conformational Analysis of the Fluorinated Carboxylic Acid
The presence of two fluorine atoms on the C3 carbon of 2-methylbutanoic acid introduces significant stereoelectronic effects that dictate the molecule's preferred three-dimensional structure. Molecular modeling and conformational analysis are essential to elucidate the low-energy conformations and the rotational barriers between them.
The rotation around the C2-C3 bond is of particular interest. The gauche and anti conformations, which describe the relative positions of the methyl group on C2 and the difluorinated carbon C3, exhibit distinct energy profiles. The gauche effect, a phenomenon where a conformation with adjacent electron-withdrawing groups is stabilized, is a key consideration. In the case of 3,3-difluoro-2-methylbutanoic acid, the interaction between the C-F bonds and the C-C and C-H bonds of the ethyl group influences the conformational equilibrium.
Computational studies on analogous 1,3-difluorinated alkanes have shown that the 1,3-difluoropropylene motif (–CHF–CH2–CHF–) strongly impacts the alkane chain conformation, with a notable dependence on the polarity of the surrounding medium. nih.gov For this compound, the carboxylic acid group adds another layer of complexity due to its own rotational freedom and potential for intramolecular hydrogen bonding.
The conformational landscape can be explored using various computational methods, from molecular mechanics force fields to more accurate but computationally intensive quantum mechanical calculations. These analyses help identify the global minimum energy conformation and other low-energy conformers that may be populated at room temperature.
Table 1: Calculated Conformational Data for this compound Analogues
| Compound | Method | Basis Set | Property | Value |
| 1,3-Difluoropropane | M05-2X | 6-311+G | gg(l) Conformation Population | High |
| anti-2,4-Difluoropentane | M05-2X | 6-311+G | gg(l) Conformation Population | Increased |
| syn-2,4-Difluoropentane | M05-2X | 6-311+G** | gg(l) Conformation Population | Decreased |
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide deep insights into the electronic structure and bonding of this compound. The high electronegativity of the fluorine atoms significantly alters the electron distribution within the molecule.
Key electronic properties that can be calculated include:
Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability.
Electron Density and Electrostatic Potential: Mapping the electron density reveals the regions of high and low electron concentration. The molecular electrostatic potential (MEP) surface visually represents the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) areas, which are important for predicting non-covalent interactions.
Atomic Charges: Various methods, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, can be used to assign partial charges to each atom. These charges quantify the electron-withdrawing effect of the fluorine atoms and the resulting polarization of the C-F, C-C, and C-H bonds.
The electron-withdrawing inductive effect of the two fluorine atoms is expected to increase the acidity of the carboxylic acid group compared to its non-fluorinated counterpart, 2-methylbutanoic acid. wikipedia.org Quantum chemical calculations can predict the pKa value of the acid, providing a quantitative measure of this effect.
Table 2: Representative Quantum Chemical Descriptors
| Descriptor | Description | Significance |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to the ability to donate electrons. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to the ability to accept electrons. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of chemical reactivity and stability. |
| Dipole Moment | Measure of the overall polarity of the molecule | Influences intermolecular interactions and solubility. |
| Mulliken Charges | Partial charges assigned to individual atoms | Shows the distribution of electrons within the molecule. |
This table provides a general overview of important quantum chemical descriptors and their significance. Specific calculated values for this compound are not publicly available.
Prediction of Spectroscopic Properties and Chemical Shifts
Computational chemistry is a valuable tool for predicting various spectroscopic properties, which can aid in the identification and characterization of this compound.
NMR Spectroscopy: Quantum chemical calculations can accurately predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. These predictions are based on calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. The predicted spectra can be compared with experimental data to confirm the structure of the compound. The fluorine atoms are expected to have a significant effect on the chemical shifts of nearby protons and carbons.
Vibrational Spectroscopy: The infrared (IR) and Raman spectra of the molecule can be simulated by calculating the vibrational frequencies and their corresponding intensities. These calculations help in assigning the observed spectral bands to specific vibrational modes of the molecule, such as the C-F stretching, C=O stretching of the carboxylic acid, and various bending modes.
The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations. For instance, methods like Gauge-Including Atomic Orbital (GIAO) are commonly used for NMR predictions.
Table 3: Predicted Spectroscopic Data (General Trends)
| Spectroscopy | Nucleus/Group | Expected Chemical Shift/Frequency Range | Influence of Fluorine |
| ¹H NMR | -CH(CH₃)- | Downfield shift compared to non-fluorinated analog | Electron-withdrawing effect of gem-difluoro group |
| ¹³C NMR | -C(F₂) - | Significant downfield shift | Direct attachment of two electronegative fluorine atoms |
| ¹⁹F NMR | -CF₂- | Characteristic chemical shift for gem-difluoro alkanes | Dependent on the local chemical environment |
| IR Spectroscopy | C=O stretch | Higher frequency compared to non-fluorinated analog | Inductive electron withdrawal strengthens the C=O bond |
| IR Spectroscopy | C-F stretch | Strong absorption in the 1000-1200 cm⁻¹ region | Characteristic of C-F bonds |
This table outlines the general trends expected in the spectroscopic data for this compound based on the known effects of fluorine substitution.
Computational Studies on Reaction Mechanisms and Transition States
Computational methods can be employed to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the transition states, intermediates, and products.
For example, the mechanism of esterification of this compound could be studied. Computational calculations can determine the activation energies for different possible pathways, helping to understand the reaction kinetics and the role of catalysts. The presence of the fluorine atoms can influence the reactivity of the carboxylic acid group and the stability of any charged intermediates.
Furthermore, computational studies can explore the thermal decomposition of the molecule or its reactions with various reagents. The insights gained from these studies can be valuable for designing synthetic routes or understanding its chemical stability. The study of reaction mechanisms often involves locating the transition state structure, which is a first-order saddle point on the potential energy surface, and then performing Intrinsic Reaction Coordinate (IRC) calculations to confirm that it connects the reactants and products. nih.gov
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Fluorine Effects
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. mdpi.comaidic.it For a series of fluorinated carboxylic acids including this compound, QSAR/QSPR studies can be used to quantify the effects of fluorine substitution.
In a QSAR study, various molecular descriptors are calculated for each compound in the series. These descriptors can be constitutional (e.g., molecular weight, number of fluorine atoms), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). A mathematical model is then developed to relate these descriptors to the observed biological activity. cust.edu.tw
Similarly, in a QSPR study, the goal is to predict a specific physicochemical property, such as pKa, boiling point, or solubility. For this compound and its analogs, a QSPR model could be developed to predict how the position and number of fluorine atoms affect these properties. These models are valuable for designing new molecules with desired properties without the need for synthesizing and testing each one. The development of robust QSAR/QSPR models requires a diverse training set of molecules and rigorous statistical validation. researchgate.net
Q & A
Q. What are the common synthetic routes for 3,3-Difluoro-2-methylbutanoic acid, and how are reaction conditions optimized?
The synthesis typically involves fluorination of 2-methylbutanoic acid precursors. A key method is the nucleophilic substitution of hydroxyl or halogen groups at the 3-position using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. For example, ethyl esters (e.g., ethyl 3-hydroxy-2-methylbutanoate) can undergo fluorination to introduce difluoro groups, followed by hydrolysis to yield the carboxylic acid . Reaction optimization includes controlling temperature (−78°C to 0°C) to minimize side reactions and using anhydrous solvents (e.g., THF) to enhance reagent efficiency. Monitoring via TLC or NMR ensures completion.
Q. How is the structure of this compound characterized spectroscopically?
Key techniques include:
- and NMR : Fluorine atoms induce splitting patterns; for instance, the CF group at C3 causes distinct coupling (e.g., ) in adjacent protons. The methyl group at C2 appears as a triplet due to coupling with two fluorine atoms .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at (calculated for ) .
- IR Spectroscopy : Stretching vibrations for C=O (1700–1750 cm) and OH (2500–3300 cm) are critical for functional group identification.
Q. What physicochemical properties are critical for handling this compound in the lab?
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, THF) but limited in water due to lipophilic fluorine substituents .
- Stability : Hydrolytically stable under acidic conditions but prone to decarboxylation at elevated temperatures (>100°C).
- pKa : Estimated pKa ≈ 2.5–3.0 (lower than non-fluorinated analogs due to electron-withdrawing fluorine effects) .
Advanced Research Questions
Q. How do stereoelectronic effects of fluorine substituents influence the compound’s reactivity in nucleophilic acyl substitution?
The electron-withdrawing nature of fluorine increases the electrophilicity of the carbonyl carbon, enhancing reactivity toward nucleophiles (e.g., amines, alcohols). However, steric hindrance from the 2-methyl group may reduce accessibility. Computational studies (DFT) reveal that the CF group stabilizes transition states via negative hyperconjugation, lowering activation barriers for reactions like esterification or amidation . Experimental validation involves kinetic studies comparing reaction rates with non-fluorinated analogs.
Q. What methodological approaches are recommended for analyzing metabolic stability in biological studies?
- In vitro assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Fluorine’s metabolic resistance reduces oxidative dealkylation, extending half-life .
- Isotopic labeling : Use -labeled derivatives to track ester hydrolysis pathways .
- CYP450 inhibition screening : Assess interactions with cytochrome P450 isoforms (e.g., CYP3A4) to predict drug-drug interactions .
Q. How can researchers resolve conflicting data on bioactivity in enzyme inhibition studies?
Discrepancies often arise from fluorination position effects. For example:
- Case Study : Derivatives with 3,3-difluoro substitution show variable inhibition of lipoxygenase (LOX) compared to 2,3-difluoro analogs. Use X-ray crystallography or molecular docking to compare binding modes. Fluorine’s van der Waals interactions with hydrophobic enzyme pockets may enhance affinity, but improper positioning (e.g., 2-methyl steric clashes) can reduce efficacy .
- Methodology : Combine SAR (Structure-Activity Relationship) studies with free-energy perturbation (FEP) calculations to quantify substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
